molecular formula C18H21N3O4 B13260143 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid

3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13260143
M. Wt: 343.4 g/mol
InChI Key: RYHFWBSBSVSCGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid involves multiple steps The pyrazole ring is then synthesized and attached to the piperidine ringSpecific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. standard organic synthesis techniques, including batch and continuous flow processes, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate signaling pathways and biochemical reactions .

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

2-methyl-5-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H21N3O4/c1-20-16(17(22)23)11-15(19-20)14-7-9-21(10-8-14)18(24)25-12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,22,23)

InChI Key

RYHFWBSBSVSCGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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